![molecular formula C14H14N4O3 B2779938 N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421462-73-8](/img/structure/B2779938.png)
N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as DMXB-A, is a synthetic compound developed in the early 2000s. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a receptor found in the central nervous system that plays a crucial role in cognitive function, memory, and attention.
Applications De Recherche Scientifique
Biological Effects and Monitoring
Research has identified metabolites of related compounds used in agriculture, indicating the potential for biological monitoring of exposure. For example, the study by Hardt, Appl, and Angerer (1999) detailed the metabolic pathways and identified specific urinary metabolites for biological monitoring of exposure to pirimicarb, a compound with structural similarities, emphasizing the importance of understanding the metabolism of such chemicals in humans for occupational health and safety Monitoring of Exposure to Pirimicarb.
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics and pharmacokinetics of compounds structurally related to N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide have been studied in clinical trials. For instance, McCrystal et al. (1999) reported on a phase I study of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), highlighting its DNA-intercalating properties and the identification of a maximum tolerated dose, providing insights into the therapeutic potential and safety profile of such compounds Phase I study of the cytotoxic agent N -[2-(dimethylamino)ethyl]acridine-4-carboxamide.
Therapeutic Applications
The research also extends to therapeutic applications, with studies investigating the efficacy and safety of related compounds in treating various conditions. For example, the study by Ikeda et al. (1996) evaluated a combination chemotherapy regimen including DTIC for malignant astrocytomas, demonstrating the clinical utility of structurally similar compounds in oncology Phase II study of DTIC, ACNU, and vincristine combination chemotherapy for supratentorial malignant astrocytomas.
Environmental and Health Monitoring
Further research has focused on the environmental presence and health implications of related chemical compounds. For example, Ushiyama et al. (1991) measured levels of carcinogenic heterocyclic amines in human urine, reflecting on dietary exposure and the potential health risks associated with such compounds, suggesting the importance of monitoring and evaluating exposure to similar chemicals Presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diet.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-18(2)14-15-6-10(7-16-14)17-13(19)9-3-4-11-12(5-9)21-8-20-11/h3-7H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZADUMHLIWHYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.